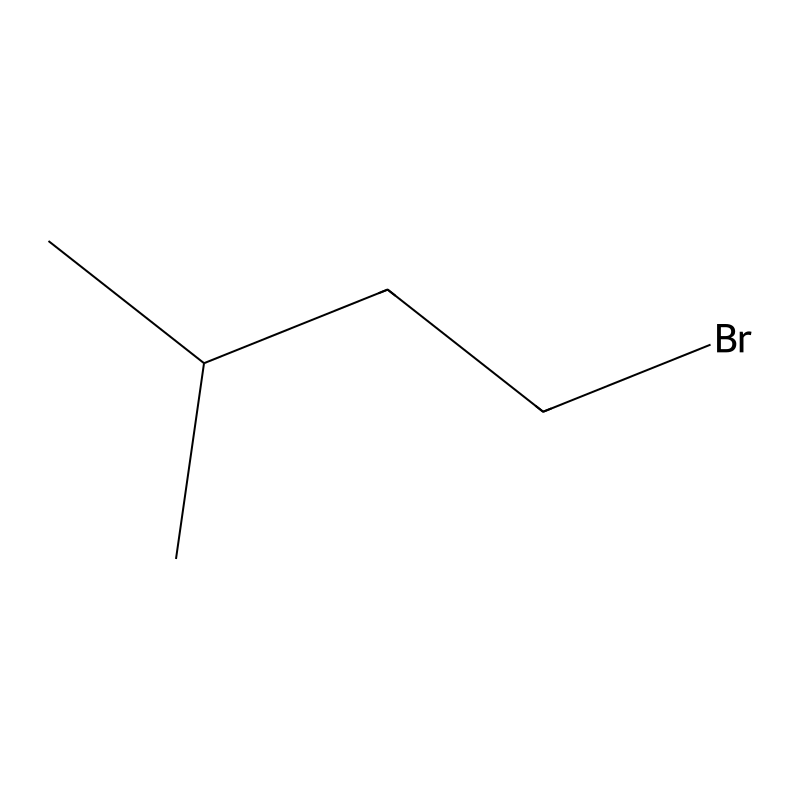

1-Bromo-3-methylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol and ether

In water, 196 mg/L at 16.5 °C

Synonyms

Canonical SMILES

Solvent for Extraction:

1-Bromo-3-methylbutane, also known as isoamyl bromide or isopentyl bromide, finds application as a solvent for the extraction of specific compounds in scientific research. A study published in the Journal of Chromatography A demonstrated its effectiveness in extracting polycyclic aromatic hydrocarbons (PAHs) from water samples using a technique called liquid-liquid microextraction coupled with gas chromatography-mass spectrometry (GC-MS) []. This technique is particularly useful for analyzing environmental samples containing trace amounts of PAHs, which are known environmental pollutants.

Synthesis of Organic Compounds:

1-Bromo-3-methylbutane serves as a starting material for the synthesis of various organic compounds in research settings. For instance, a study published in Tetrahedron Letters reported its use in the synthesis of 1-(3-methylbutyl)pyrrole, a valuable building block for the preparation of more complex molecules with potential pharmaceutical applications []. Additionally, research published in the Journal of the American Chemical Society explored its application in the production of pentyl peroxy radicals through direct photolysis, which are crucial intermediates in various organic reactions [].

1-Bromo-3-methylbutane, also known as isoamyl bromide, is a halogenated aliphatic compound with the molecular formula and a molecular weight of 151.04 g/mol. It appears as a clear, colorless liquid that is slightly soluble in water, with a boiling point ranging from 120 to 121 °C and a melting point of -112 °C . This compound is classified as an alkyl halide and is primarily used in organic synthesis due to its reactivity and ability to participate in various

1-Bromo-3-methylbutane is known for its moderate reactivity, characteristic of halogenated compounds. It can undergo several types of reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Radical Reactions: It can participate in radical reactions, particularly when exposed to light or heat, resulting in the formation of various organic radicals.

These reactions make it valuable in synthetic organic chemistry for constructing more complex molecules .

1-Bromo-3-methylbutane can be synthesized through several methods:

- Halogenation of Alkenes: The compound can be produced by the bromination of 3-methylbutene using bromine or other brominating agents.

- Alkylation Reactions: It can also be synthesized via alkylation reactions where 3-methylbutanol reacts with phosphorus tribromide or thionyl bromide.

- Direct Photolysis: This method involves the photolytic cleavage of suitable precursors in the presence of bromine .

These methods highlight the versatility in synthesizing this compound for various applications in organic chemistry.

1-Bromo-3-methylbutane serves multiple purposes:

- Organic Synthesis Reagent: It is widely used as a reagent in organic synthesis for creating more complex molecules.

- Extraction Solvent: The compound has been utilized as an extraction solvent for determining polycyclic aromatic hydrocarbons in water samples using liquid-liquid microextraction combined with gas chromatography-mass spectrometry .

- Precursor for Other Compounds: It acts as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Several compounds are structurally similar to 1-bromo-3-methylbutane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-2-methylbutane | C5H11Br | Has a bromine atom on the second carbon |

| 1-Bromopentane | C5H11Br | A straight-chain alkyl bromide without branching |

| 2-Bromo-3-methylbutane | C5H11Br | Contains a bromine atom on the second carbon |

| 3-Bromobutane | C4H9Br | Lacks the methyl group on the third carbon |

1-Bromo-3-methylbutane stands out due to its branched structure which affects its physical properties and reactivity compared to its straight-chain counterparts. Its unique branching leads to different boiling points and solubility characteristics compared to other similar compounds .

Physical Description

Color/Form

XLogP3

Boiling Point

120-121 °C

Density

LogP

Melting Point

-112 °C

UNII

GHS Hazard Statements

H225 (84.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (17.31%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (78.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (17.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (19.23%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

34.6 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Environmental Hazard